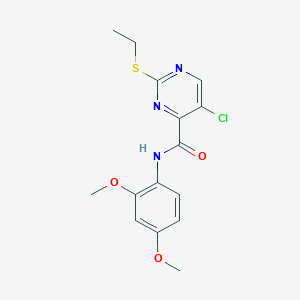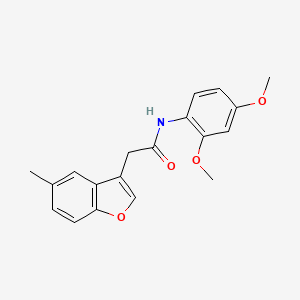![molecular formula C21H24N2O3S B14994411 4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B14994411.png)
4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the quinoline nucleus, which can be synthesized through the Skraup synthesis or the Doebner-Miller reaction. The quinoline derivative is then functionalized to introduce the hydroxy and methyl groups at the appropriate positions.
The next step involves the formation of the sulfonamide linkage. This can be achieved by reacting the functionalized quinoline derivative with 4-methyl-N-propylbenzenesulfonyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of various substituted sulfonamides
科学研究应用
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline nucleus can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline nucleus.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline nucleus with a sulfonamide group, which imparts a wide range of biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C21H24N2O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23(27(25,26)19-8-5-15(2)6-9-19)14-18-13-17-12-16(3)7-10-20(17)22-21(18)24/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
InChI 键 |
DOGPDFGKCUTSMC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994329.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994333.png)
![Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B14994335.png)
![diethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994345.png)
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14994351.png)
![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14994366.png)

![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14994372.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14994373.png)

![N-(2,5-dimethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14994383.png)

![5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994402.png)
